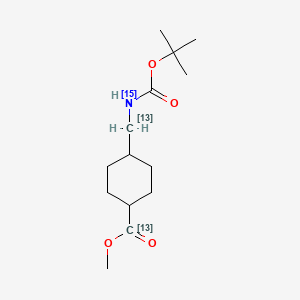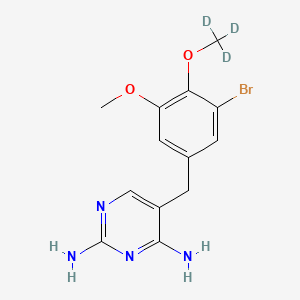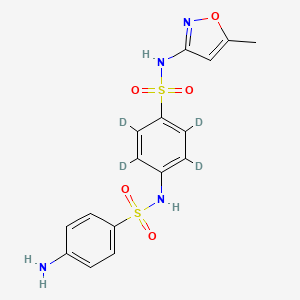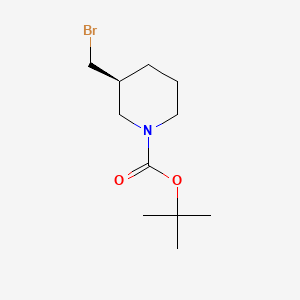
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a cyclic organic compound with the molecular formula C9H15N. It is commonly referred to as 4-methyl-2,3,4,5-tetrahydro-1H-pyrrole and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is not well-understood. However, it is believed to act as a modulator of various cellular processes, including gene expression, signal transduction, and protein synthesis. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells and possess antitumor activity. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry and drug discovery. Additionally, it possesses various biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the use of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in scientific research. One area of interest is the development of new therapeutic agents for the treatment of various diseases. 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthetic methods for the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI). This could lead to more efficient and cost-effective production methods, making it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI), which could lead to the development of new applications and uses for this compound.
In conclusion, 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a valuable tool in scientific research, with various applications in medicinal chemistry, drug discovery, and organic synthesis. Its biological activities make it a promising candidate for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and safety profile, and to develop new synthetic methods for its production.
Méthodes De Synthèse
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves the reaction of 2-methyl-3-butanone with ammonia in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) for various scientific research applications.
Applications De Recherche Scientifique
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a starting material in the synthesis of biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents.
Propriétés
Numéro CAS |
152711-46-1 |
|---|---|
Nom du produit |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.215 |
Nom IUPAC |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
Synonymes |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)






